6,7-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6,7-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a thiophene ring, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the thiophene and thiadiazole groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenated intermediates, and amide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.
Substitution: The thiadiazole moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the chromene core would yield alcohol derivatives.
Scientific Research Applications
6,7-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene and thiadiazole moieties are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene.
Thiadiazole Derivatives: Compounds such as 1,2,4-thiadiazole-5-carboxylic acid and 3,5-dimethyl-1,2,4-thiadiazole.
Chromene Derivatives: Compounds like 4H-chromene-4-one and 6,7-dimethyl-4H-chromene-2-carboxylic acid.
Uniqueness
6,7-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, thiophene ring, and thiadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H15N3O3S2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
6,7-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H15N3O3S2/c1-9-6-12-13(23)8-15(25-14(12)7-10(9)2)18(24)21-19-20-17(22-27-19)16-5-4-11(3)26-16/h4-8H,1-3H3,(H,20,21,22,24) |
InChI Key |
LITRRTMQPCPWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)C)C |
Origin of Product |
United States |
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